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Compound of Interest |

3-(Benzyloxy)-2-methylpropan-1-
Compound Name: )
amine
CAS No.: 114377-41-2
Cat. No.: B1517836
. J

Executive Summary & Chemical Identity

3-Phenylmethoxy-2-methylpropan-1-amine (CAS: 114377-41-2) is a specialized bifunctional
building block used primarily in medicinal chemistry and organic synthesis. Structurally, it
consists of a propyl amine backbone substituted with a methyl group at the C2 position and a
benzyloxy (phenylmethoxy) protecting group at the C3 position.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical
agents, particularly as a stable "linker" motif in PROTAC (Proteolysis Targeting Chimera)
development and as a chiral scaffold for peptidomimetics. Its value lies in the orthogonal
reactivity of the primary amine (nucleophilic) and the benzyl ether (stable protecting group,
removable via hydrogenolysis).

Nomenclature & Synonyms

The following table consolidates the various identifiers used across academic literature and
commercial databases to ensure precise procurement and database searching.
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Naming Convention

Synonym / Identifier

Common Name

3-(Benzyloxy)-2-methylpropan-1-amine

IUPAC Name

3-phenylmethoxy-2-methylpropan-1-amine

Systematic Name

1-Propanamine, 2-methyl-3-(phenylmethoxy)-

Inverted Name

2-Methyl-3-(benzyloxy)propylamine

CAS Number

114377-41-2 (Free base)1197466-21-9
(Hydrochloride salt)

Molecular Formula

Molecular Weight

179.26 g/mol

SMILES

CC(CN)COCclcccecl

Chemical Properties & Specifications

Researchers must verify these physicochemical parameters to ensure the integrity of the

starting material before initiating synthesis.

Property Value Note
, Amines oxidize/darken upon
Appearance Colorless to pale yellow oil )
air exposure.
N ) ) High boiling point due to H-
Boiling Point ~260°C (Predicted) )
bonding.
Density 0.98 + 0.06 g/cm?3 Predicted.
Typical for primary alkyl
pKa ~9.5-10.5 yp. P ey
amines.
Moderately lipophilic due to the
LogP 18-21
benzyl group.
. Soluble in DCM, MeOH, Limited solubility in water (free
Solubility
DMSO base).
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Synthesis & Production Protocols

The synthesis of 3-phenylmethoxy-2-methylpropan-1-amine is typically achieved through a
convergent pathway starting from 2-methyl-1,3-propanediol or the chiral Roche ester (Methyl 3-
hydroxy-2-methylpropionate) if stereochemistry is required.

Pathway Visualization (Graphviz)

The following diagram illustrates the standard synthetic route via the "Mesylate-Azide" pathway,
which is preferred for its high yield and scalability.

37Phenylmemoxyrzme!hy\propanriramme)

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway from Roche Ester to the target amine, preserving
chirality if required.

Detailed Experimental Protocol

Step 1: Benzylation of the Hydroxy Ester Reference Standard: Organic Syntheses, Vol. 85, p.
10 (2008) [1]

e Reagents: Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.1
eq), Triflic acid (cat.).

e Procedure: Dissolve the hydroxy ester in cyclohexane/DCM. Add benzyl trichloroacetimidate.
[1] Add catalytic triflic acid at 0°C. Warm to RT and stir for 12h.

e Workup: Quench with NaHCOS3, extract with hexane, and purify via silica gel
chromatography.
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* Yield: Expect 85-90%.
Step 2: Reduction to Alcohol
o Reagents: LiAIH4 (1.2 eq) in dry THF.

o Procedure: Add the benzylated ester dropwise to a suspension of LiIAIH4 at 0°C. Reflux for
2h.

o Workup: Fieser quench (H20, 15% NaOH, H20). Filter precipitate. Concentrate filtrate.[1][2]
Step 3: Conversion to Amine (Mesylate/Azide Route)

o Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N)
in DCM at 0°C to form the mesylate.

o Azidation: React the crude mesylate with Sodium Azide (NaN3) in DMF at 60°C for 4-6h.
Caution: Azides are potentially explosive; use a blast shield.

e Reduction:
o Option A (Staudinger): Treat azide with Triphenylphosphine (PPh3) in THF/Water.

o Option B (Hydrogenation): H2 (1 atm), Pd/C (5%) in MeOH. Note: Prolonged
hydrogenation may cleave the benzyl ether; monitor carefully.

Analytical Characterization

To validate the identity of 3-phenylmethoxy-2-methylpropan-1-amine, researchers should look
for the following spectral signatures.

Proton NMR ( NMR)

Solvent:

, 400 MHz
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Shift (
Multiplicity Integration Assignment
ppm)
) Aromatic protons
7.25-7.35 Multiplet 5H
(Phenyl group)
Benzylic
4.50 Singlet 2H (
)
Ether
3.35-3.45 Multiplet 2H (
)
Amine
2.65-2.75 Doublet/Multiplet 2H (
)
Methine CH (
1.85 Multiplet 1H
)
Amine protons (
1.40 Broad Singlet 2H ),
exchangeable
Methyl group (
0.95 Doublet 3H
)
Mass Spectrometry (MS)
e Method: ESI-MS (Positive Mode)
o Expected lon:
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=180.14 m/z

Fragment lons:

o 91 m/z (Tropylium ion, characteristic of benzyl groups).

o 149 m/z (Loss of

Applications in Drug Development

This molecule is not typically a drug itself but a high-value linker and scaffold.

PROTAC Linkers: The propyl chain provides a defined spatial separation between the E3
ligase ligand (e.g., VHL or Cereblon binder) and the target protein ligand. The methyl group
introduces rigidity and chirality, which can improve the permeability and metabolic stability of
the final PROTAC molecule compared to linear alkyl chains.

Peptidomimetics: The chiral variant (derived from Roche ester) is used to synthesize
gamma-amino acids or modified peptide backbones that resist proteolytic degradation.

Fragment-Based Drug Discovery (FBDD): The benzyl ether can be deprotected (H2/Pd) to
reveal a hydroxyl group, allowing for further diversification (e.g., cyclization to form
morpholines or oxazepines).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpropan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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